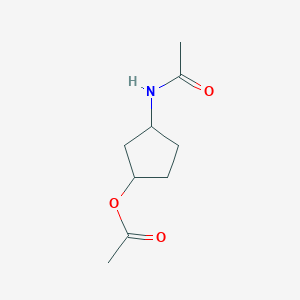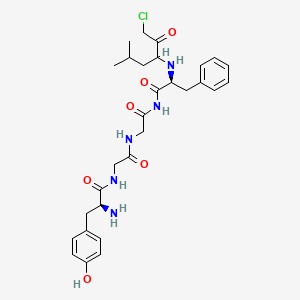
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- is a synthetic derivative of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in regulating pain and emotion in the human body by binding to opioid receptors. This compound is specifically designed to enhance the stability and efficacy of enkephalins for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- involves multiple steps, starting from the basic enkephalin structure. The process typically includes:
Protection of functional groups: Protecting the amino and carboxyl groups to prevent unwanted reactions.
Introduction of the N-(1-(Cl-Ac)-3-methylbutyl) group: This step involves the use of specific reagents and catalysts to introduce the N-(1-(Cl-Ac)-3-methylbutyl) group to the enkephalin molecule.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating pain and emotional responses.
Medicine: Potential therapeutic applications in pain management and treatment of opioid addiction.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
The compound exerts its effects by binding to opioid receptors in the central nervous system. This binding triggers a cascade of molecular events, including the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels. These actions result in decreased neuronal excitability and reduced perception of pain.
Comparison with Similar Compounds
Similar Compounds
Methionine-enkephalin: Another endogenous opioid peptide with similar functions.
Leucine-enkephalin: Shares structural similarities and binds to the same receptors.
Beta-endorphin: A longer peptide with more potent effects.
Uniqueness
Enkephalin, N-(1-(Cl-Ac)-3-methylbutyl)-phenh2(4)- is unique due to its enhanced stability and efficacy compared to natural enkephalins
Properties
CAS No. |
76960-27-5 |
|---|---|
Molecular Formula |
C29H38ClN5O6 |
Molecular Weight |
588.1 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-[[2-[[(2S)-2-[(1-chloro-5-methyl-2-oxohexan-3-yl)amino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C29H38ClN5O6/c1-18(2)12-23(25(37)15-30)34-24(14-19-6-4-3-5-7-19)29(41)35-27(39)17-32-26(38)16-33-28(40)22(31)13-20-8-10-21(36)11-9-20/h3-11,18,22-24,34,36H,12-17,31H2,1-2H3,(H,32,38)(H,33,40)(H,35,39,41)/t22-,23?,24-/m0/s1 |
InChI Key |
DHUBMNZFMGJNCY-OTKIHZFJSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)CCl)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)CCl)NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


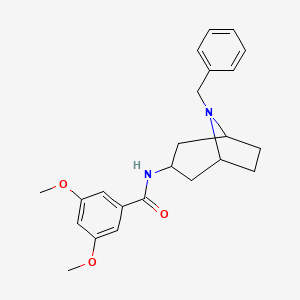
![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)



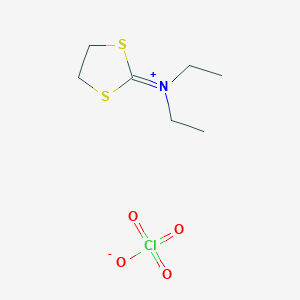

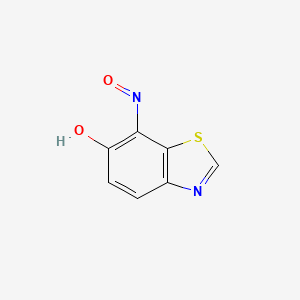

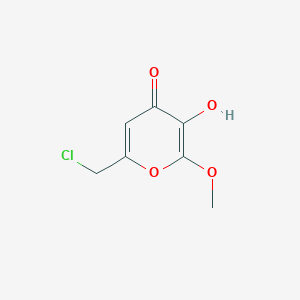
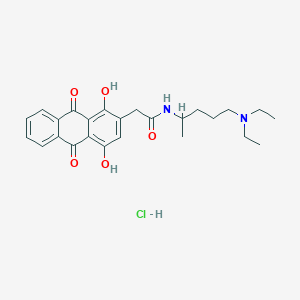
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
